Guanabenzhydrochlorid

Übersicht

Beschreibung

Guanabenz (hydrochloride) is a centrally acting alpha-2 adrenergic agonist primarily used as an antihypertensive agent. It is known for its ability to reduce blood pressure by decreasing sympathetic outflow to the heart, kidneys, and peripheral vasculature . Guanabenz is marketed under the trade name Wytensin and is used to manage high blood pressure (hypertension) .

Wissenschaftliche Forschungsanwendungen

Guanabenz (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Guanabenz übt seine antihypertensive Wirkung durch die zentrale Alpha-adrenerge Stimulation aus, die zu einem verminderten sympathischen Ausstrom zum Herzen, den Nieren und den peripheren Blutgefäßen führt. Dies führt zu einer Senkung des systolischen und diastolischen Blutdrucks und einer leichten Verlangsamung der Pulsfrequenz . Guanabenz senkt bei chronischer Verabreichung auch den peripheren Gefäßwiderstand .

Ähnliche Verbindungen:

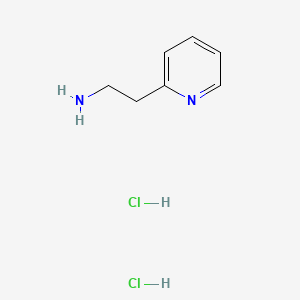

Clonidin: Ein weiterer Alpha-2-Adrenorezeptor-Agonist, der zur Behandlung von Bluthochdruck eingesetzt wird.

Guanfacin: Guanfacin ist ebenfalls ein Alpha-2-Adrenorezeptor-Agonist und wird zur Behandlung von Bluthochdruck und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) eingesetzt.

Methyldopa: Ein Alpha-2-Adrenorezeptor-Agonist, der zur Behandlung von Bluthochdruck eingesetzt wird, insbesondere bei Schwangeren.

Einzigartigkeit von Guanabenz: Guanabenz ist einzigartig aufgrund seiner spezifischen Bindungsaffinität für Alpha-2-Adrenorezeptoren und seiner Fähigkeit, die integrierte Stressantwort zu modulieren. Seine Metaboliten, wie z. B. 4-Hydroxy-Guanabenz, weisen auch einzigartige pharmakologische Eigenschaften auf, die auf potenzielle therapeutische Anwendungen untersucht werden .

Wirkmechanismus

Target of Action

Guanabenz hydrochloride primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

Guanabenz hydrochloride acts as an agonist at the Alpha-2A adrenergic receptor . Its antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature . This leads to a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate .

Biochemical Pathways

The activation of the Alpha-2A adrenergic receptor by Guanabenz hydrochloride leads to a decrease in peripheral vascular resistance . This suggests that the compound affects the biochemical pathways involved in vascular tone regulation. The precise sequence of molecular events within the organism, linking the impact of guanabenz hydrochloride on the alpha-2a adrenergic receptor with its physiological effects, remains an area for further investigation .

Pharmacokinetics

Guanabenz hydrochloride is approximately 75% absorbed from the gastrointestinal tract . It is primarily metabolized in the liver . The compound has a half-life of 6 hours , indicating its relatively short duration of action. It is also noted that Guanabenz hydrochloride has a high protein binding capacity of about 90% .

Result of Action

The activation of the Alpha-2A adrenergic receptor by Guanabenz hydrochloride leads to a decrease in blood pressure and a slight slowing of pulse rate . Chronic administration of Guanabenz hydrochloride also causes a decrease in peripheral vascular resistance .

Biochemische Analyse

Biochemical Properties

Guanabenz hydrochloride plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. Guanabenz hydrochloride binds to these receptors, resulting in reduced sympathetic outflow to the heart, kidneys, and peripheral vasculature . This interaction decreases systolic and diastolic blood pressure and slightly slows the pulse rate . Additionally, Guanabenz hydrochloride has been shown to interact with the enzyme CH25H, a cholesterol hydroxylase linked to antiviral immunity .

Cellular Effects

Guanabenz hydrochloride affects various types of cells and cellular processes. It has been observed to exert neuroprotective effects by enhancing the integrated stress response in oligodendrocytes, the cells responsible for myelin production in the central nervous system . This enhancement protects oligodendrocytes from inflammatory stress, which is particularly relevant in conditions like multiple sclerosis . Guanabenz hydrochloride also influences cell signaling pathways by activating alpha-2 adrenergic receptors, leading to decreased sympathetic nervous system activity . This modulation of cell signaling can impact gene expression and cellular metabolism, contributing to its antihypertensive effects .

Molecular Mechanism

The molecular mechanism of Guanabenz hydrochloride involves its binding to alpha-2 adrenergic receptors, which are predominantly located in the central nervous system . By stimulating these receptors, Guanabenz hydrochloride reduces the release of norepinephrine and other neurotransmitters, leading to decreased sympathetic outflow . This reduction in neurotransmitter release results in lower blood pressure and reduced peripheral vascular resistance . Additionally, Guanabenz hydrochloride has been found to inhibit the enzyme CH25H, which may contribute to its anti-inflammatory and antiviral properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Guanabenz hydrochloride have been observed to change over time. The compound is approximately 75% absorbed from the gastrointestinal tract and has a half-life of about 6 hours . Chronic administration of Guanabenz hydrochloride leads to a sustained decrease in peripheral vascular resistance and blood pressure . Studies have also shown that Guanabenz hydrochloride can enhance the integrated stress response in oligodendrocytes, providing long-term protection against inflammatory stress

Dosage Effects in Animal Models

The effects of Guanabenz hydrochloride vary with different dosages in animal models. In studies involving rats, Guanabenz hydrochloride has been shown to reduce body weight and improve metabolic parameters, such as glucose and triglyceride levels, when administered at a dose of 5 mg/kg body weight . Higher doses of Guanabenz hydrochloride have been associated with increased neuroprotective effects in models of multiple sclerosis, where it prevents myelin loss and alleviates clinical symptoms . Excessive dosages may lead to adverse effects, including drowsiness and decreased alertness .

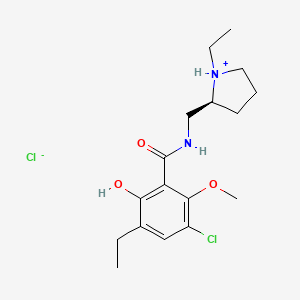

Metabolic Pathways

Guanabenz hydrochloride is metabolized primarily in the liver, where it undergoes hepatic metabolism . The compound’s metabolite, 4-hydroxy guanabenz hydrochloride, has been identified as a partial agonist of alpha-2A adrenergic receptors . This metabolite exhibits weak agonistic activity at trace amine-associated receptor 1 (TAAR 1) and has been shown to reduce body weight and improve metabolic parameters in animal models . The precise metabolic pathways and the enzymes involved in the metabolism of Guanabenz hydrochloride require further elucidation.

Transport and Distribution

Guanabenz hydrochloride is approximately 90% bound to plasma proteins and is distributed throughout the body . The compound is absorbed from the gastrointestinal tract and reaches peak plasma concentrations within a few hours . Guanabenz hydrochloride is transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system . The distribution of Guanabenz hydrochloride within cells and tissues involves interactions with transporters and binding proteins, which facilitate its localization and accumulation in specific compartments .

Subcellular Localization

The subcellular localization of Guanabenz hydrochloride is primarily within the central nervous system, where it targets alpha-2 adrenergic receptors . These receptors are located on the cell membrane and are involved in modulating neurotransmitter release . Guanabenz hydrochloride’s activity is influenced by its ability to cross the blood-brain barrier and interact with these receptors . Additionally, Guanabenz hydrochloride has been shown to enhance the integrated stress response in oligodendrocytes, suggesting its localization within these cells and its role in protecting against inflammatory stress .

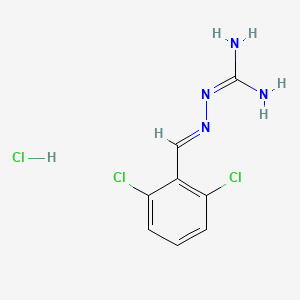

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Guanabenz is synthesized through a series of chemical reactions involving the condensation of 2,6-dichlorobenzylidene and aminoguanidine. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of guanabenz (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Guanabenz unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Guanabenz kann oxidiert werden, um verschiedene Metaboliten zu bilden, wie z. B. 4-Hydroxy-Guanabenz.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Guanabenz modifizieren und seine pharmakologischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Guanabenz-Molekül einführen, die möglicherweise seine therapeutischen Wirkungen verstärken.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von Guanabenz, wie z. B. 4-Hydroxy-Guanabenz, das wegen seiner potenziellen therapeutischen Vorteile untersucht wurde .

Vergleich Mit ähnlichen Verbindungen

Clonidine: Another alpha-2 adrenergic agonist used to treat hypertension.

Guanfacine: Also an alpha-2 adrenergic agonist, guanfacine is used to treat hypertension and attention deficit hyperactivity disorder (ADHD).

Methyldopa: An alpha-2 adrenergic agonist used to treat hypertension, particularly in pregnant women.

Uniqueness of Guanabenz: Guanabenz is unique due to its specific binding affinity for alpha-2 adrenergic receptors and its ability to modulate the integrated stress response. Its metabolites, such as 4-hydroxy guanabenz, also exhibit unique pharmacological properties that are being explored for potential therapeutic applications .

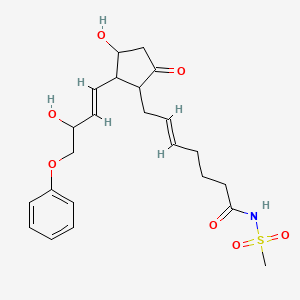

Eigenschaften

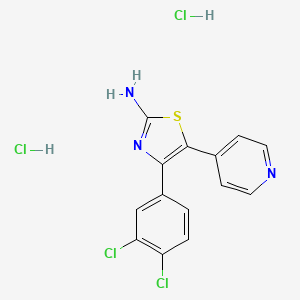

CAS-Nummer |

23113-43-1 |

|---|---|

Molekularformel |

C8H9Cl3N4 |

Molekulargewicht |

267.5 g/mol |

IUPAC-Name |

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride |

InChI |

InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4-; |

InChI-Schlüssel |

UNWWUUPHJRAOMZ-REVZYDSWSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl |

Isomerische SMILES |

C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl.Cl |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl |

Aussehen |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

23113-43-1 |

Synonyme |

2-[(2,6-dichlorophenyl)methylene]-hydrazinecarboximidamide, monohydrochloride |

Herkunft des Produkts |

United States |

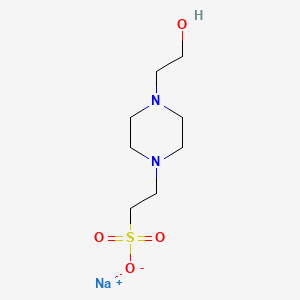

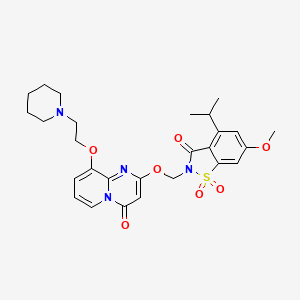

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

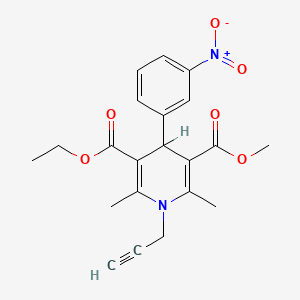

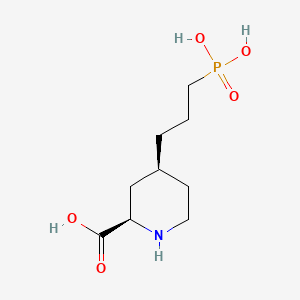

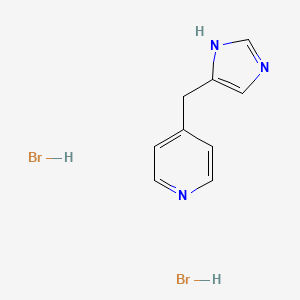

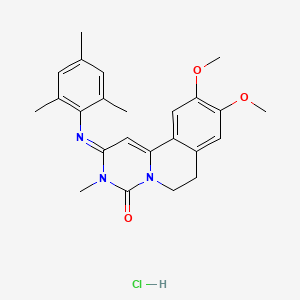

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)